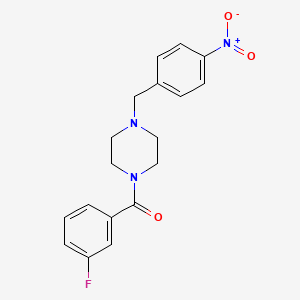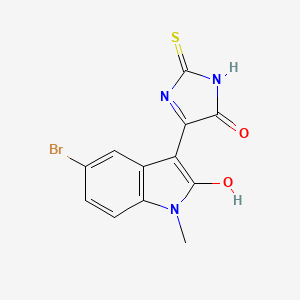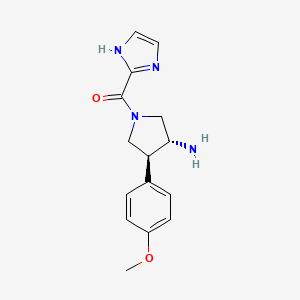
1-(3-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"1-(3-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine" is a compound that belongs to the class of piperazine derivatives. These compounds have been extensively studied for their diverse biological activities and chemical properties. The interest in such molecules stems from their potential use in various fields of chemistry and pharmacology, despite the specific exclusion of drug use and dosage or side effects from this analysis.
Synthesis Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including condensation, reductive amination, and N-alkylation. For instance, compounds closely related to "1-(3-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine" have been synthesized through reactions involving carbamimide and 3-fluorobenzoic acid under basic conditions, further characterized by spectroscopic techniques such as LCMS, NMR, IR, and XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies are pivotal in determining the molecular structure of such compounds. They reveal details about the crystal system, space group, unit cell parameters, and the nature of intermolecular interactions within the crystal architecture. For example, related piperazine derivatives have been found to crystallize in the monoclinic crystal system with specific space groups, demonstrating various intermolecular interactions such as weak C-H···O and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Bioorthogonal Labeling and XRD Studies
Novel, functionalized piperazine derivatives, including 1-(4-nitrobenzoyl)piperazine and its analogs, have been synthesized and characterized for use in bioorthogonal labeling. These compounds exhibit conformers due to partial amide double bonds and have been studied for their potential as [18F]F– labeling agents for biomolecules. X-ray diffraction (XRD) studies supported the rotational conformation of these compounds, highlighting their applicability in future labeling purposes (Mamat et al., 2016).
Molecular Structures and Intermolecular Interactions
Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, closely related to 1-(3-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine, has revealed insights into their molecular structures and intermolecular interactions. These studies have shown how similar molecular conformations can result in different intermolecular interactions based on the halobenzoyl substituents, contributing to the understanding of structural and functional relationships in such compounds (Mahesha et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives, including those derived from fluoro nitrobenzene, have been explored for their antihistaminic potential. This research contributes to the ongoing search for novel therapeutics in allergic diseases, showcasing the pharmacological significance of such derivatives (Gadhave et al., 2012).
Antibacterial and Antifungal Activities
Several studies have focused on the synthesis and evaluation of piperazine derivatives for their antibacterial and antifungal activities. These investigations have led to the identification of compounds with potential therapeutic applications against a range of microbial and fungal pathogens, highlighting the versatility and importance of piperazine derivatives in developing new antimicrobial agents (Sanjeevarayappa et al., 2015; Jagtap et al., 2010).
properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-3-1-2-15(12-16)18(23)21-10-8-20(9-11-21)13-14-4-6-17(7-5-14)22(24)25/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSNODABNQYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973798 |
Source


|
| Record name | (3-Fluorophenyl){4-[(4-nitrophenyl)methyl]piperazin-1-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5824-43-1 |
Source


|
| Record name | (3-Fluorophenyl){4-[(4-nitrophenyl)methyl]piperazin-1-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)
